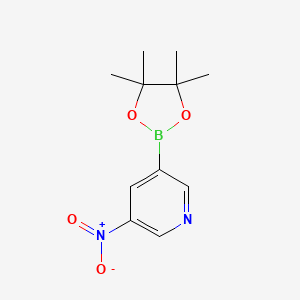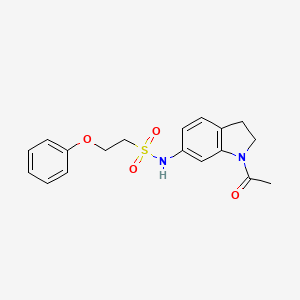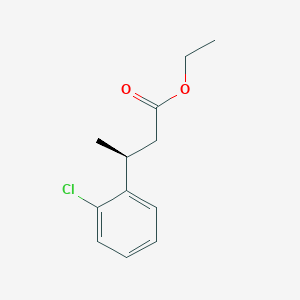
(S)-Ethyl 3-(2-chlorophenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-Ethyl 3-(2-chlorophenyl)butanoate is a useful research compound. Its molecular formula is C12H15ClO2 and its molecular weight is 226.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Studies : A study detailed the synthesis and crystallization of a Schiff Base derivative using ethanol as a solvent. Through NMR and single crystal X-ray diffraction, the compound was characterized, revealing insights into intermolecular interactions and energy frameworks, which could be analogous to processes involved in synthesizing or analyzing compounds like “(S)-Ethyl 3-(2-chlorophenyl)butanoate” (Chandini K. M. et al., 2022).
Catalytic Activity and Reaction Mechanisms
- Highly Active and Selective Catalysts for Methyl Propanoate Production : Research described a highly active and selective catalyst based on a zero valent palladium complex for producing methyl propanoate via methoxycarbonylation of ethene. This highlights the potential catalytic applications of complex esters and could point towards the catalytic roles of compounds like “this compound” in synthetic chemistry (W. Clegg et al., 1999).
Photogeneration and Reactivity
- Aryl Cations from Aromatic Halides : The study on the photochemistry of chlorophenols and chloroanisoles in various solvents indicates paths for reductive dehalogenation, which could be relevant for understanding the reactivity of halogen-containing esters in light-induced reactions (S. Protti et al., 2004).
Antioxidant Activities
- Antioxidant Compounds from Propolis Collected in Anhui, China : This research evaluated the antioxidant activities of various extract fractions from propolis, demonstrating the importance of phenolics in natural antioxidant sources. Similar methodologies could apply to evaluating the antioxidant potential of synthetic compounds, including esters like “this compound” (Haisha Yang et al., 2011).
Polymer-Supported Catalytic Systems
- Nanocatalyst ∪ Reagent-on-a-Polymer Film : Research on poly(3,4-ethylenedioxythiophene) immobilizing both metal particle catalysts and reagents demonstrates innovative approaches to catalytic reactions, relevant for exploring the roles of complex esters in such systems (C. Sivakumar et al., 2011).
Properties
IUPAC Name |
ethyl (3S)-3-(2-chlorophenyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-3-15-12(14)8-9(2)10-6-4-5-7-11(10)13/h4-7,9H,3,8H2,1-2H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZBVBOLBZNVQX-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2549900.png)

![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2549902.png)
![4-(6-{[(4-Chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B2549904.png)
![4-[3-(Trifluoromethyl)phenoxy]benzoic acid](/img/structure/B2549906.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride](/img/structure/B2549908.png)
![2-Chloro-N-[(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)methyl]propanamide](/img/structure/B2549909.png)
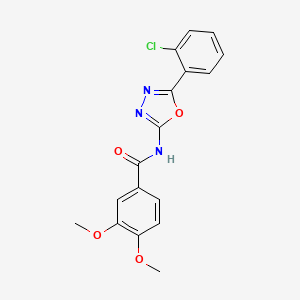
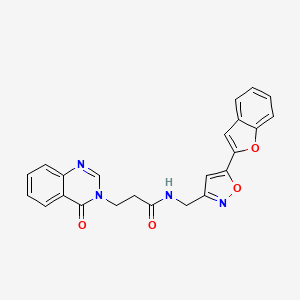

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2549919.png)
